4'-Heptyl-4-biphenylcarbonitrile, also known as 7CB, is an organic compound belonging to the class of thermotropic liquid crystals (LCs) from the cyanobiphenyl (CB) family []. Research on 4'-Heptyl-4-biphenylcarbonitrile focuses on its properties and potential applications in various scientific fields due to its unique liquid crystal behavior.
7CB exhibits two distinct phases – a crystalline phase below 15 °C and a nematic liquid crystalline phase between 15 °C and 36 °C []. In the nematic phase, the elongated rod-shaped molecules of 7CB tend to align along a preferred direction while maintaining a certain degree of positional freedom. This anisotropic property allows 7CB to interact with light differently depending on the direction of the light beam.
An external electric field can influence the orientation of 7CB molecules in the nematic phase. This electro-optic effect allows researchers to modulate the light transmission properties of 7CB, making it a potential candidate for various display technologies.
The electro-optic properties of 7CB have been explored for potential applications in LCDs. Due to its relatively low melting point and wide nematic range, 7CB has been studied as a working fluid in LCDs, particularly for guest-host mode displays.
The ability of 7CB to manipulate light polarization makes it a potential material for photonic devices such as optical waveguides and tunable filters.
Recent research explores the use of 7CB in the development of self-assembling and self-healing materials. The anisotropic properties of 7CB can influence the organization of other molecules, leading to the formation of ordered structures [].
4'-Heptyl-4-biphenylcarbonitrile, also known by its CAS Number 41122-71-8, is a compound belonging to the cyanobiphenyl family of liquid crystals. Its chemical formula is C20H23N, and it has a molecular weight of approximately 277.40 g/mol. The structure features a biphenyl core with heptyl and cyano groups positioned at the para (4,4') locations. This compound exhibits nematic liquid crystal properties, making it suitable for various optical applications, particularly in liquid crystal displays (LCDs) and solar cells .
The mechanism of action of 7CB is primarily related to its role in liquid crystal phases. In these phases, the rod-like molecules exhibit a degree of long-range order, influencing optical and electrical properties. The specific mechanism depends on the particular application, such as in displays or sensors, where the LC phase can modulate light or electrical signals [].
The chemical reactivity of 4'-heptyl-4-biphenylcarbonitrile primarily involves interactions characteristic of liquid crystals. It can undergo phase transitions under varying temperature conditions, transitioning between solid, nematic, and isotropic phases. Additionally, when mixed with other materials such as carbon quantum dots or multiwalled carbon nanotubes, it can exhibit changes in optical properties and dielectric behavior .
Several synthetic routes have been developed for the preparation of 4'-heptyl-4-biphenylcarbonitrile:
4'-Heptyl-4-biphenylcarbonitrile is primarily used in:
Studies have shown that 4'-heptyl-4-biphenylcarbonitrile interacts favorably with other materials in composite systems. For instance, when incorporated into perovskite solar cells, it influences crystal growth orientation and enhances power conversion efficiency significantly—from 17.14% to 20.19%—while maintaining stability under humid conditions . Additionally, its interactions with carbon nanotubes can alter dielectric properties, which is crucial for electronic applications.
Several compounds share structural similarities with 4'-heptyl-4-biphenylcarbonitrile. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4'-Octyl-4-biphenylcarbonitrile | C21H25N | Longer alkyl chain leading to different mesomorphic properties |
4'-Pentyl-4-biphenylcarbonitrile | C19H23N | Shorter alkyl chain; lower melting point |
4'-Decyl-4-biphenylcarbonitrile | C22H27N | Increased hydrophobicity; potential use in different liquid crystal phases |
4-Cyano-4'-octyloxybiphenyl | C21H25N | Contains an ether group; alters solubility and thermal stability |
The uniqueness of 4'-heptyl-4-biphenylcarbonitrile lies primarily in its balance of thermal stability and solubility characteristics due to the heptyl group, making it particularly effective for applications requiring specific mesomorphic behaviors.
4'-Heptyl-4-biphenylcarbonitrile (C₂₀H₂₃N, molecular weight: 277.40 g/mol) features a biphenyl core with a heptyl chain (–C₇H₁₅) at the 4'-position and a cyano group (–C≡N) at the 4-position (Figure 1). This para-substitution pattern creates a linear molecular geometry, critical for its liquid crystalline behavior.
X-ray diffraction studies reveal monoclinic crystal systems for homologs of this compound. For example, 4-cyano-4'-heptylbiphenyl (7CB) exhibits a monoclinic lattice (space group P2₁/c) at low temperatures, with unit cell parameters a = 8.42 Å, b = 5.94 Å, c = 23.15 Å, and β = 92.93°. The heptyl chain adopts an extended all-trans conformation, while the biphenyl rings show a dihedral angle of 25–30°, minimizing steric hindrance.
Table 1: Crystallographic Parameters of 4'-Heptyl-4-biphenylcarbonitrile Homologs
Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
---|---|---|---|---|---|---|
7CB | P2₁/c | 8.42 | 5.94 | 23.15 | 92.93 | |
6CB | P2₁ | 8.59 | 5.86 | 11.84 | 92.42 |
The cyano group participates in dipole-dipole interactions (C≡N···H–C), stabilizing the crystal lattice. These interactions result in antiparallel molecular alignment in even-numbered homologs, whereas odd-numbered analogs exhibit tilted arrangements due to steric mismatches.
Table 2: Synthetic Methods and Yields
Step | Reagents | Yield (%) | Reference |
---|---|---|---|
Acylation | AlCl₃, heptanoyl chloride | 65 | |
Oxidation | KMnO₄, H₂SO₄ | 93 | |
Dehydration | TCT, DMF | 72.5 |
Direct cyanation via Ullmann coupling or palladium-catalyzed reactions has been explored but suffers from lower regioselectivity. Recent advances use microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, though scalability remains a challenge.
Odd-even effects dominate the mesomorphic behavior:
Table 3: Transition Temperatures of Selected Homologs
Compound | Crystal→Nematic (°C) | Nematic→Isotropic (°C) |
---|---|---|
5CB | 22.5 | 35.0 |
7CB | 15.0 | 36.0 |
8CB | 21.5 | 41.0 |
Irritant